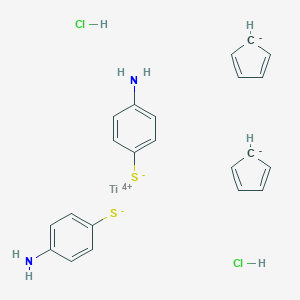
Titanocene bis(4-aminothiophenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanocene bis(4-aminothiophenolate) is a metal-based compound that has gained attention in recent years due to its potential use in cancer treatment. It belongs to the class of organometallic compounds, which are compounds that contain at least one metal-carbon bond. This compound has shown promising results in laboratory experiments, and research is ongoing to further understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of titanocene bis(4-aminothiophenolate) is not fully understood, but it is believed to involve the induction of apoptosis, or programmed cell death, in cancer cells. It may also disrupt the DNA of cancer cells, leading to their death. Further research is needed to fully understand the mechanism of action of this compound.
Efectos Bioquímicos Y Fisiológicos
Titanocene bis(4-aminothiophenolate) has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, more research is needed to understand its potential side effects and interactions with other drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using titanocene bis(4-aminothiophenolate) in laboratory experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand its potential interactions with other compounds and its effects on different types of cancer cells.
Direcciones Futuras
There are several potential future directions for research on titanocene bis(4-aminothiophenolate). One area of focus could be on improving its solubility in water, which would make it easier to use in experiments and potentially in clinical settings. Additionally, more research is needed to understand its mechanism of action and potential interactions with other drugs. Finally, further studies are needed to determine its effectiveness in treating different types of cancer and to explore its potential use in combination with other cancer treatments.
Métodos De Síntesis
Titanocene bis(4-aminothiophenolate) can be synthesized through a reaction between titanocene dichloride and sodium 4-aminothiophenolate. The reaction takes place in a solvent such as dimethylformamide or tetrahydrofuran, and the resulting product is a yellow powder.
Aplicaciones Científicas De Investigación
Titanocene bis(4-aminothiophenolate) has been studied extensively for its potential use in cancer treatment. In laboratory experiments, it has shown cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models.
Propiedades
Número CAS |
103875-37-2 |
|---|---|
Nombre del producto |
Titanocene bis(4-aminothiophenolate) |
Fórmula molecular |
C22H24Cl2N2S2Ti |
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
4-aminobenzenethiolate;cyclopenta-1,3-diene;titanium(4+);dihydrochloride |
InChI |
InChI=1S/2C6H7NS.2C5H5.2ClH.Ti/c2*7-5-1-3-6(8)4-2-5;2*1-2-4-5-3-1;;;/h2*1-4,8H,7H2;2*1-5H;2*1H;/q;;2*-1;;;+4/p-2 |
Clave InChI |
UXXQKLCKXLHHPV-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CC(=CC=C1N)[S-].C1=CC(=CC=C1N)[S-].Cl.Cl.[Ti+4] |
Otros números CAS |
103875-37-2 |
Sinónimos |
TBATP titanocene bis(4-aminothiophenolate) titanocene bis(para-aminothiophenolate) dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



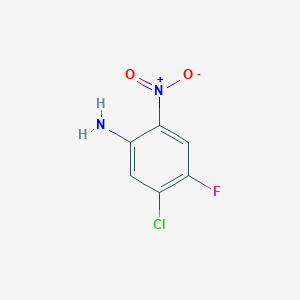
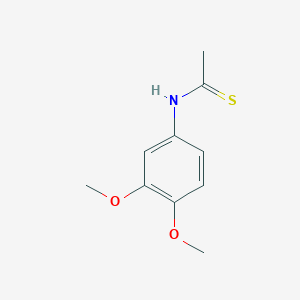
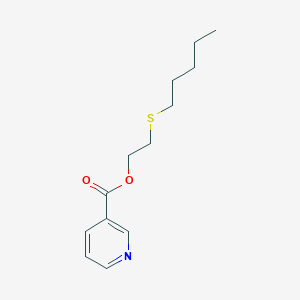
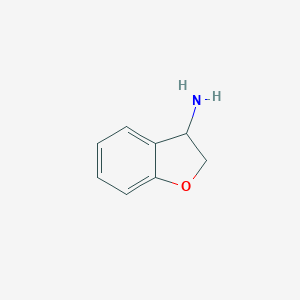
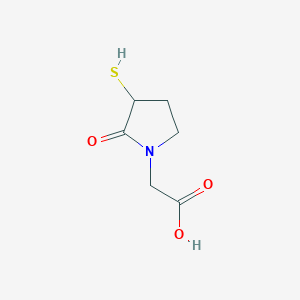
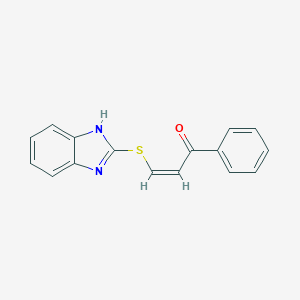
![methyl 3-methyl-2-[[(Z)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylprop-2-enoyl]amino]butanoate](/img/structure/B11751.png)
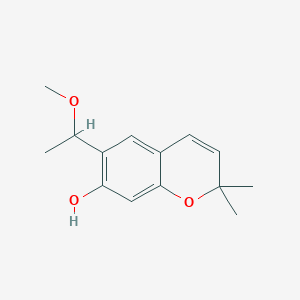
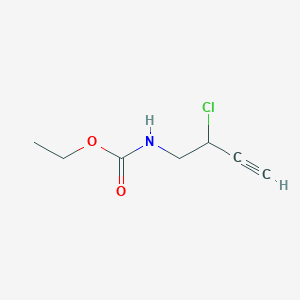
![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde](/img/structure/B11758.png)
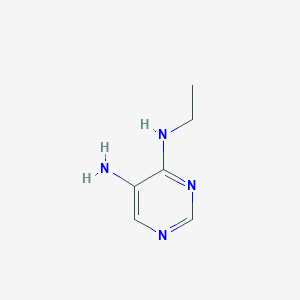
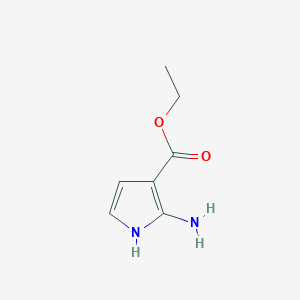
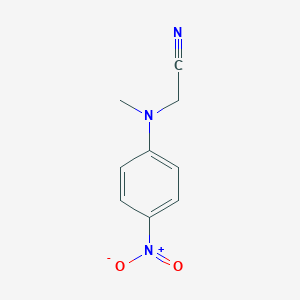
![4,4,8,8-Tetramethyl-5,7-dihydrothiepino[4,5-d][1,3,2]dioxathiole 2-oxide](/img/structure/B11767.png)